molecular formula C9H6O2S2 B12124321 3,3'-Bithiophene-5-carboxylic acid

3,3'-Bithiophene-5-carboxylic acid

Cat. No.: B12124321
M. Wt: 210.3 g/mol
InChI Key: HGHYTBNILVRXNZ-UHFFFAOYSA-N
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Description

3,3’-Bithiophene-5-carboxylic acid is an organic compound with the molecular formula C9H6O2S2 It is a derivative of bithiophene, which consists of two thiophene rings connected by a single bond The carboxylic acid group is attached to the 5-position of one of the thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bithiophene-5-carboxylic acid typically involves the coupling of thiophene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for 3,3’-Bithiophene-5-carboxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction or other similar coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-Bithiophene-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

3,3’-Bithiophene-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3,3’-Bithiophene-5-carboxylic acid depends on its specific application. In organic electronics, its conductive properties are due to the delocalization of electrons across the conjugated thiophene rings. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: Another bithiophene derivative with the carboxylic acid group at the 2-position.

    2,2’5’,2’'-Terthiophene: A compound with three thiophene rings connected in a linear arrangement.

    2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: A compound with four thiophene rings connected in a linear arrangement.

Uniqueness

3,3’-Bithiophene-5-carboxylic acid is unique due to the position of the carboxylic acid group and the specific electronic properties it imparts to the molecule. This makes it particularly useful in the synthesis of conjugated polymers and other materials for organic electronics.

Properties

Molecular Formula

C9H6O2S2

Molecular Weight

210.3 g/mol

IUPAC Name

4-thiophen-3-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C9H6O2S2/c10-9(11)8-3-7(5-13-8)6-1-2-12-4-6/h1-5H,(H,10,11)

InChI Key

HGHYTBNILVRXNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CSC(=C2)C(=O)O

Origin of Product

United States

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